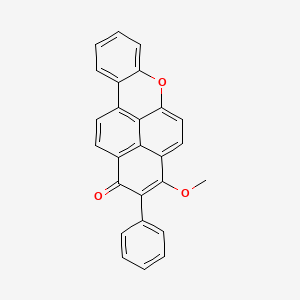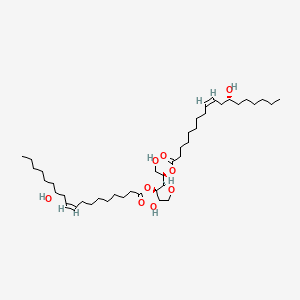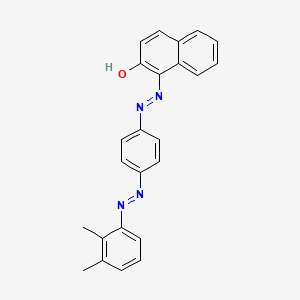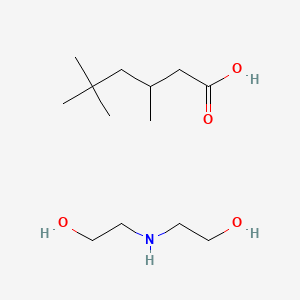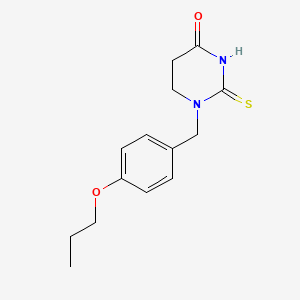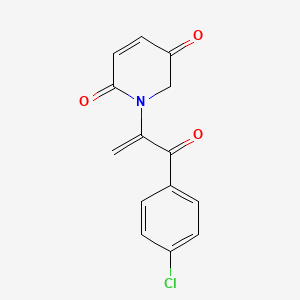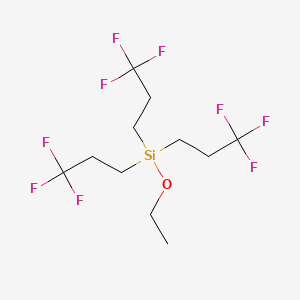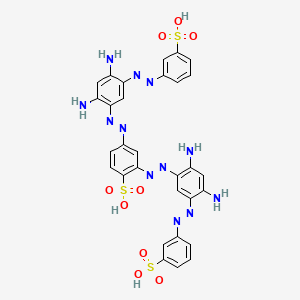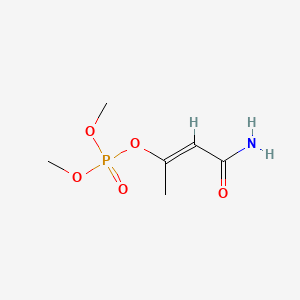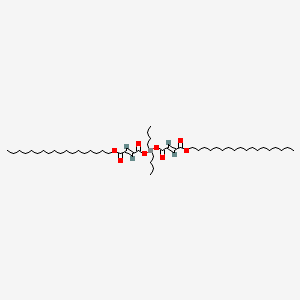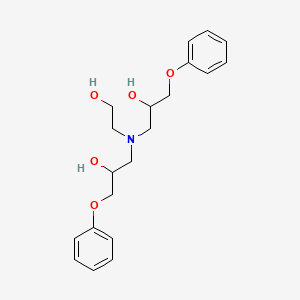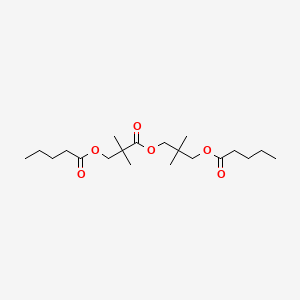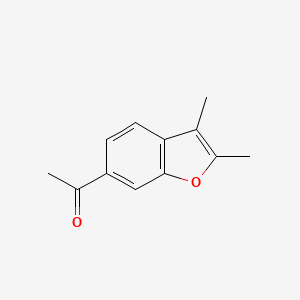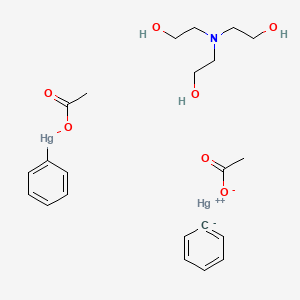
Sinmel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Sinmel” is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. While specific details about this compound are not widely available, it is essential to explore its general characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sinmel typically involves a series of chemical reactions that require precise control of reaction conditions. Common synthetic routes may include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to changes in oxidation states.
Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are carefully controlled to optimize yield and purity. The use of advanced techniques such as continuous flow reactors and automated process control systems can enhance the efficiency of production.
化学反应分析
Types of Reactions
Sinmel undergoes various types of chemical reactions, including:
Oxidation: Involves the loss of electrons, often resulting in the formation of oxides.
Reduction: Involves the gain of electrons, often resulting in the formation of reduced compounds.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.
科学研究应用
Sinmel has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of Sinmel involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. For example, this compound may interact with enzymes, receptors, or other proteins to modulate their activity and influence cellular processes.
属性
CAS 编号 |
8015-27-8 |
|---|---|
分子式 |
C22H31Hg2NO7 |
分子量 |
822.7 g/mol |
IUPAC 名称 |
acetyloxy(phenyl)mercury;benzene;2-[bis(2-hydroxyethyl)amino]ethanol;mercury(2+);acetate |
InChI |
InChI=1S/C6H15NO3.2C6H5.2C2H4O2.2Hg/c8-4-1-7(2-5-9)3-6-10;2*1-2-4-6-5-3-1;2*1-2(3)4;;/h8-10H,1-6H2;2*1-5H;2*1H3,(H,3,4);;/q;;-1;;;+1;+2/p-2 |
InChI 键 |
VAUPCGWNZVTQEB-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)[O-].CC(=O)O[Hg]C1=CC=CC=C1.C1=CC=[C-]C=C1.C(CO)N(CCO)CCO.[Hg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


